molecular formula C14H21N B13638362 n-Isopentyl-2,3-dihydro-1h-inden-2-amine

n-Isopentyl-2,3-dihydro-1h-inden-2-amine

Cat. No.: B13638362
M. Wt: 203.32 g/mol
InChI Key: ZKZXZQZBHVNEFC-UHFFFAOYSA-N
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Description

n-Isopentyl-2,3-dihydro-1H-inden-2-amine is a bicyclic amine derivative characterized by a fused indene core and an isopentyl (3-methylbutyl) substituent on the secondary amine. This compound belongs to the broader class of 2-aminoindane derivatives, which are structurally defined by a partially saturated indene ring system.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(3-methylbutyl)-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C14H21N/c1-11(2)7-8-15-14-9-12-5-3-4-6-13(12)10-14/h3-6,11,14-15H,7-10H2,1-2H3

InChI Key

ZKZXZQZBHVNEFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopentyl-2,3-dihydro-1h-inden-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol . The reaction is carried out under reflux conditions to yield the desired indane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

n-Isopentyl-2,3-dihydro-1h-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

n-Isopentyl-2,3-dihydro-1h-inden-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Isopentyl-2,3-dihydro-1h-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of n-Isopentyl-2,3-dihydro-1H-inden-2-amine can be contextualized by comparing it to structurally related compounds. Key analogs differ in substituents on the amine group or indene ring, leading to variations in potency, selectivity, and therapeutic applications.

Key Observations

Substituent Impact on Target Engagement :

  • Polar Groups (e.g., methylsulfonyl in ): Enhance enzyme inhibition (e.g., DHODH IC₅₀ = 0.12 μM) but may reduce blood-brain barrier penetration.
  • Lipophilic Groups (e.g., isopentyl or naphthalene in ): Improve membrane permeability, critical for intracellular targets like CAR. DL5016’s EC₅₀ of 0.66 μM underscores the efficacy of bulky aromatic substituents in receptor activation.
  • Electron-Withdrawing Groups (e.g., chlorine in ): May stabilize intermediates in synthesis but require careful toxicity profiling.

Therapeutic vs. Psychoactive Applications: Derivatives like MMAI and NM-2-AI () highlight the dual nature of 2-aminoindanes. Minor structural changes (e.g., methoxy or methyl groups) can shift activity from therapeutic (e.g., antimalarial) to psychoactive effects.

Synthetic Complexity :

  • The synthesis of 5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-amine·HCl involves a five-step process (acetylation, sulfonation, hydrolysis), yielding 55% after recrystallization . In contrast, S6 is synthesized via a one-pot alkylation-Suzuki coupling sequence (58% yield), reflecting modularity for drug discovery .

Physicochemical Properties

Property This compound (Inferred) 5-(Methylsulfonyl) analog 5,6-Diethyl analog
Molecular Weight ~205 g/mol 212.1 g/mol 225.76 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~1.8 (polar sulfonyl group) ~4.0 (diethyl enhances lipophilicity)
Solubility Low in water, moderate in DMSO Low in water Slight in DMSO/Methanol

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